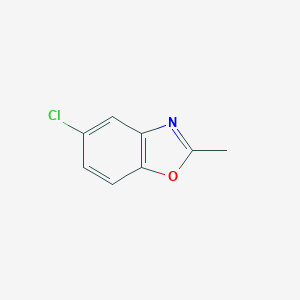

5-Chloro-2-methylbenzoxazole

Vue d'ensemble

Description

5-Chloro-2-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position on the benzoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with appropriate chlorinated precursors. One common method includes the reaction of 2-aminophenol with 5-chloro-2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate cyclization and formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be used to improve reaction efficiency and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-methylbenzoxazole has been studied for its potential therapeutic effects. Research indicates that it may act as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.

Case Study: Synthesis of Anticancer Agents

In a study published in Frontiers in Microbiology, it was demonstrated that derivatives of benzoxazole compounds exhibit significant cytotoxicity against cancer cell lines. The compound's structural features contribute to its biological activity, making it a candidate for further drug development .

Environmental Applications

The compound is also noted for its role in bioremediation processes. Certain bacterial strains have been identified that can utilize this compound as a carbon source, aiding in the degradation of chlorinated aromatic pollutants.

Biodegradation Studies

Research has shown that specific strains such as Cupriavidus sp. can effectively degrade this compound, highlighting its potential use in treating industrial effluents contaminated with chlorinated compounds . This process not only detoxifies harmful substances but also contributes to environmental sustainability.

Materials Science

This compound is gaining traction in the field of materials science, particularly in the development of fluorescent materials and dyes. Its chemical structure allows it to be used as an intermediate in synthesizing various pigments and fluorescent compounds.

Applications in Fluorescent Materials

The compound has shown promise in producing fluorescent materials that can be utilized in various applications, including sensors and imaging technologies . Its ability to absorb and emit light makes it suitable for enhancing the performance of electronic devices.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Chloro-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

2-Methylbenzoxazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

2,5-Dimethylbenzoxazole: Contains an additional methyl group, which can influence its physical and chemical properties.

5-Chloro-2-aminobenzoxazole: Contains an amino group instead of a methyl group, leading to different applications and reactivity.

Uniqueness: 5-Chloro-2-methylbenzoxazole is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Activité Biologique

5-Chloro-2-methylbenzoxazole (5C2MBZ) is a heterocyclic aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article delves into its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5C2MBZ has the molecular formula and is characterized by a chlorine atom at the fifth position and a methyl group at the second position of the benzoxazole ring. This structural configuration contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 169.59 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 5C2MBZ exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. A study demonstrated that 5C2MBZ has antibacterial activity comparable to established antibiotics like ampicillin and cephalexin, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound is also being explored for its anticancer properties. It has been reported to enhance the efficacy of certain chemotherapeutic agents by modifying their chemical structure through bacterial biotransformation. For instance, certain strains of Bacillus licheniformis can convert 4-chloro-2-nitrophenol into 5C2MBZ, which may influence tumor responses during chemotherapy .

Biochemical Pathways

5C2MBZ is involved in various biochemical pathways, primarily through its interaction with enzymes that alter gene expression and inhibit cellular processes. It has been identified as a major metabolite in studies examining the degradation of chlorinated compounds by bacteria . The metabolic pathways involving this compound are not extensively documented, indicating a need for further research.

Case Studies

- Antimicrobial Efficacy : In a comparative study, several derivatives of benzoxazole, including 5C2MBZ, were synthesized and tested for antibacterial activity. Results showed that compounds with similar structures exhibited significant inhibition against pathogenic bacteria .

- Biotransformation by Bacteria : A study highlighted the role of Bacillus licheniformis in the biotransformation of toxic chlorinated compounds into less harmful metabolites, including 5C2MBZ. This process underscores the potential use of this compound in bioremediation efforts .

Research Findings

Recent investigations into the biological activity of 5C2MBZ have yielded promising results:

- Antimicrobial Activity : Exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Demonstrated significant antifungal activity against Candida albicans, showing potential as an alternative antifungal agent.

- Environmental Applications : Its role in biotransformation processes suggests utility in environmental remediation strategies aimed at degrading hazardous chlorinated compounds .

Propriétés

IUPAC Name |

5-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIGAUHTJBHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051831 | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19219-99-9 | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19219-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19219-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 5-Chloro-2-methylbenzoxazole in the context of these research papers?

A: this compound is not naturally occurring in the environment described by these research papers. Instead, it is a biotransformation product resulting from the degradation of 4-Chloro-2-nitrophenol (4C2NP) by specific bacterial strains. [, , , ] These bacteria, found in contaminated environments, utilize 4C2NP as a substrate in their metabolic processes, ultimately leading to the formation of this compound.

Q2: Which bacterial strains are known to produce this compound from 4-Chloro-2-nitrophenol?

A2: Research points to several bacterial strains capable of this biotransformation:

- Bacillus subtilis RKJ 700: This soil bacterium can degrade high concentrations of 4C2NP (up to 1.5 mM) and produces this compound as a final product. []

- Bacillus aryabhattai strain PC-7: This bacterium, isolated from wastewater, can also degrade 4C2NP and forms this compound. []

- Marine Bacillus sp. strain MW-1: This marine bacterium is also reported to biotransform 4-Chloro-2-nitrophenol into this compound. []

Q3: How is this compound identified in the laboratory setting?

A3: Researchers employ various analytical techniques to identify and characterize this compound during biodegradation studies:

- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to separate, identify, and quantify the different compounds present in a sample, including this compound. [, ]

- High-performance liquid chromatography (HPLC): This method is valuable for separating and quantifying this compound and other metabolites in the degradation pathway of 4C2NP. []

Q4: Is there any information available about the structure of this compound?

A: While the provided research focuses on the biotransformation process, one study sheds light on the structure of this compound. A zinc(II) complex utilizing this compound as a ligand was analyzed using single-crystal X-ray diffraction (XRD). [] This analysis confirmed the presence of a 5-chloro-2-methyl-1,3-benzoxazole structure within the complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.